molecular formula C9H16Cl2O2 B14430475 Chloromethyl 4-chloro-octanoate CAS No. 80418-66-2

Chloromethyl 4-chloro-octanoate

Cat. No.: B14430475
CAS No.: 80418-66-2
M. Wt: 227.12 g/mol
InChI Key: DFWMUPOBAPRFLT-UHFFFAOYSA-N
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Description

Chloromethyl 4-chloro-octanoate: is an organic compound with the molecular formula C₉H₁₆Cl₂O₂ and a molecular weight of 227.128 g/mol . This compound is characterized by the presence of a chloromethyl group and a chloro-octanoate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl 4-chloro-octanoate can be synthesized through various methods. One common approach involves the reaction of 4-chloro-octanoic acid with chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a base like triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, the reaction can be catalyzed by zinc iodide (ZnI₂) in dichloromethane (CH₂Cl₂) under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Chloromethyl 4-chloro-octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chloromethyl 4-chloro-octanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloromethyl 4-chloro-octanoate involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

    Chloromethyl 4-chloro-butanoate: Similar structure but with a shorter carbon chain.

    Chloromethyl 4-chloro-hexanoate: Similar structure but with a medium-length carbon chain.

Uniqueness: Chloromethyl 4-chloro-octanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This compound’s reactivity and versatility make it a valuable intermediate in organic synthesis, distinguishing it from other chloromethylated compounds .

Properties

CAS No.

80418-66-2

Molecular Formula

C9H16Cl2O2

Molecular Weight

227.12 g/mol

IUPAC Name

chloromethyl 4-chlorooctanoate

InChI

InChI=1S/C9H16Cl2O2/c1-2-3-4-8(11)5-6-9(12)13-7-10/h8H,2-7H2,1H3

InChI Key

DFWMUPOBAPRFLT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC(=O)OCCl)Cl

Origin of Product

United States

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